molecular formula C16H14ClNO3 B6407888 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261906-60-8

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6407888
CAS No.: 1261906-60-8
M. Wt: 303.74 g/mol
InChI Key: CBEJODKMANPLOG-UHFFFAOYSA-N
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Description

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H16ClNO3. It contains 35 atoms: 14 hydrogen atoms, 16 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents and reaction conditions can be tailored to meet specific industrial requirements, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid include other benzoic acid derivatives with different substituents on the aromatic ring. Examples include:

  • 4-Chloro-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid
  • 5-Bromo-3-[4-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5-[4-(dimethylcarbamoyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-18(2)15(19)11-5-3-10(4-6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEJODKMANPLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691352
Record name 5-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-60-8
Record name 5-Chloro-4'-(dimethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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